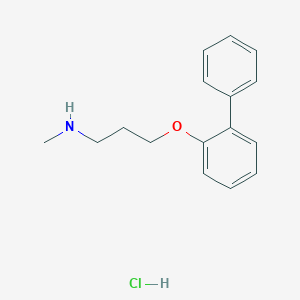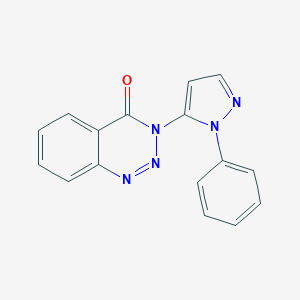
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one, commonly known as PBIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBIT is a heterocyclic compound that consists of a benzotriazinone ring fused with a pyrazole ring. This compound has shown promising results in various fields of research, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT can inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PBIT has also been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
PBIT has been shown to have various biochemical and physiological effects. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PBIT is its potential as an anticancer and antimicrobial agent. PBIT has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of PBIT is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on PBIT. One area of research is the development of more efficient synthesis methods for PBIT. Another area of research is the optimization of PBIT's anticancer and antimicrobial properties. Studies can also be conducted to investigate the potential of PBIT as a drug delivery system. Additionally, further studies can be conducted to investigate the potential of PBIT in other areas of research, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of PBIT involves a multistep process that includes the condensation of 3-amino-1,2,4-triazole with benzoyl chloride to form 3-benzoyl-1,2,4-triazole. This compound is then treated with hydrazine hydrate to form 3-hydrazino-1,2,4-triazole. The final step involves the reaction of 3-hydrazino-1,2,4-triazole with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one in the presence of acetic acid to form PBIT.
Applications De Recherche Scientifique
PBIT has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been studied for its potential as an antimicrobial agent. Studies have shown that PBIT can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propriétés
Numéro CAS |
131073-49-9 |
|---|---|
Nom du produit |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
Formule moléculaire |
C16H11N5O |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3-(2-phenylpyrazol-3-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H11N5O/c22-16-13-8-4-5-9-14(13)18-19-21(16)15-10-11-17-20(15)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
CESAKWFJYFGAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3 |
Autres numéros CAS |
131073-49-9 |
Synonymes |
3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
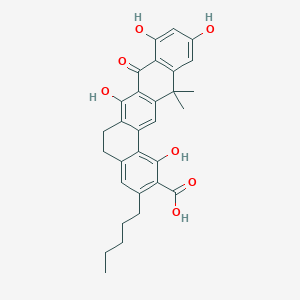
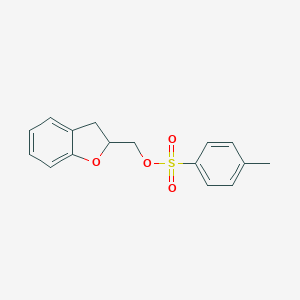
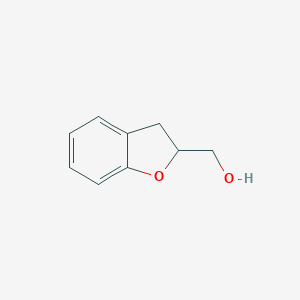
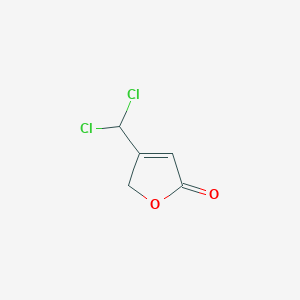
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
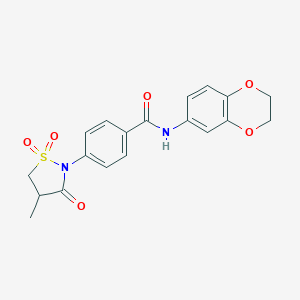
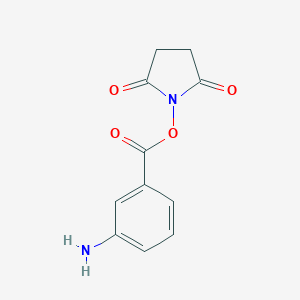
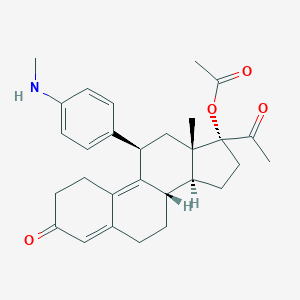
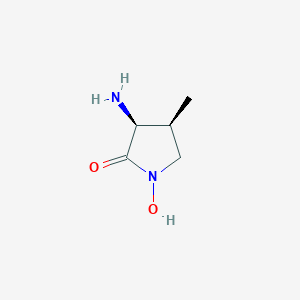
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
